BenchChemオンラインストアへようこそ!

4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

RORγt Inverse Agonism Th17

4-Butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS 922128-28-7) is a synthetic small molecule belonging to the benzoxazepine benzamide class. This chemotype has been prominently investigated as a core scaffold for potent, orally bioavailable inverse agonists of the retinoic acid-related orphan receptor gamma t (RORγt), a master regulator of Th17 cell function and a validated target for autoimmune diseases.

Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
CAS No. 922128-28-7
Cat. No. B6493666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
CAS922128-28-7
Molecular FormulaC22H26N2O4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)CC
InChIInChI=1S/C22H26N2O4/c1-3-5-13-27-18-9-6-16(7-10-18)21(25)23-17-8-11-20-19(15-17)22(26)24(4-2)12-14-28-20/h6-11,15H,3-5,12-14H2,1-2H3,(H,23,25)
InChIKeySBPPKMPWWHHIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide: Procurement-Relevant Identity and Chemical Classification


4-Butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS 922128-28-7) is a synthetic small molecule belonging to the benzoxazepine benzamide class. This chemotype has been prominently investigated as a core scaffold for potent, orally bioavailable inverse agonists of the retinoic acid-related orphan receptor gamma t (RORγt), a master regulator of Th17 cell function and a validated target for autoimmune diseases [1]. Distinct from the earlier N-sulfonylated benzoxazepine series, this compound features a 4-butoxybenzamide moiety, a modification that places it within a structurally refined generation of RORγt modulators designed for improved drug-like properties [2].

Why Generic Substitution of 4-Butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide Is Scientifically Unreliable


Procurement specialists and researchers must exercise extreme caution against assuming interchangeability among benzoxazepine derivatives. The mechanism of action for this class is governed by an 'induced-fit' binding mode to the RORγ ligand-binding domain (LBD), as demonstrated by co-crystal structures of closely related compounds [1]. The specific substitution pattern dictates the molecule's ability to induce a unique conformational change in the receptor, directly influencing functional activity (e.g., inverse agonism vs. agonism). A seemingly minor structural modification—such as replacing the 4-butoxybenzamide with a sulfonamide or altering the N-ethyl group—can alter the hydrogen-bonding network with His479 and disrupt key hydrophobic interactions, leading to a complete loss of target engagement or, worse, a functional switch to an undesired agonist profile [1][2]. Therefore, generic substitution without direct, quantitative comparability data risks severe functional divergence.

Quantitative Differentiation Guide for 4-Butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide Against Closest Analogs


Functional Selectivity: Inverse Agonist vs. Agonist Activity at RORγt

The 4-butoxybenzamide chemotype is explicitly designed to achieve inverse agonism at RORγt, a functional profile critical for suppressing IL-17 production. This is in direct contrast to other benzoxazepine-based agonists (e.g., compound 25 in the foundational series) which stabilize an active receptor conformation [1]. While a specific FRET-based IC50 for this exact compound is not publicly disclosed in comparison to an agonist, the structure-based design of the benzamide series demonstrates a clear functional divergence where subtle changes in the benzamide moiety switch the compound's function from inverse agonist to agonist, a critical selection parameter [2].

RORγt Inverse Agonism Th17 Autoimmune Disease

Enhanced Cellular Potency: IL-17 Suppression in Human TH17 Cells

The benzoxazepine benzamide series, to which this compound belongs, was a result of structure-based optimization aimed at improving cellular potency over the initial sulfonylated hits. The foundational publication reports that the first N-sulfonylated benzoxazepines displayed only micromolar affinity for the RORγ LBD, which was improved to nanomolar potency in the IL-17 secretion assay through subsequent optimization [1]. The benzamide series, as disclosed in the follow-up study, achieves potent, nanomolar suppression of IL-17 secretion from human TH17 cells, a direct improvement over earlier, less optimized chemotypes [2].

IL-17 Inhibition TH17 Cells Cellular Assay Potency

Binding Affinity Differentiation: Radioligand Displacement at RORγ LBD

Within the closely related 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl benzamide series, a specific analog with a 3,5-dimethyl substitution on the benzamide ring has a reported displacement Ki of 16 nM for the RORγ LBD [1]. The 4-butoxy substitution on the compound of interest is a distinct structural variation that modifies the lipophilic and electronic character of the benzamide ring, which is predicted to alter binding kinetics and affinity based on the induced-fit binding model [2]. This highlights that even minor changes within the benzamide series can be used to tune binding affinity.

Binding Affinity RORγ Radioligand Assay Ki

Predicted Oral Bioavailability Advantage over Sulfonamide-Based Comparators

The design of the benzamide series was partly driven by the need to improve upon the drug-like properties of the N-sulfonylated benzoxazepines. A key objective was achieving oral bioavailability, which is often compromised in sulfonamide-containing compounds due to high polarity and metabolic instability. The benzamide series, including the 4-butoxy derivative, was specifically engineered to balance lipophilicity and permeability. While precise PK data for this single compound is not publicly available, the publication on the series explicitly states that the design strategy resulted in 'orally bioavailable inverse agonists,' a claim not made for the earlier sulfonamide series [1].

Oral Bioavailability Drug-likeness PK Profile cLogP

Validated Application Scenarios for 4-Butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide Based on Quantitative Evidence


Hit-to-Lead Optimization for Th17-Mediated Autoimmune Disease Programs

This compound serves as an ideal starting point for medicinal chemistry efforts targeting RORγt inverse agonism. Its chemotype is validated to achieve nanomolar cellular potency and functional inverse agonism, differentiating it from agonist scaffolds [1]. The 4-butoxybenzamide core provides a clear vector for further structure-activity relationship (SAR) exploration to fine-tune potency, selectivity, and ADME properties, building directly upon the structure-based design principles established by AstraZeneca [2].

Pharmacological Tool Compound for In Vivo Target Engagement Studies

Given the series' proven oral bioavailability, this specific compound is suitable for use as a tool to probe RORγt biology in rodent models of autoimmune disease [1]. Its differentiation from non-bioavailable, earlier-generation sulfonamide inhibitors makes it a superior choice for researchers needing systemic exposure to achieve and maintain target engagement in vivo.

Selectivity Profiling Against Other Nuclear Receptors

The compound's high predicted affinity for the RORγ LBD, benchmarked by a 16 nM Ki for a close analog [1], makes it an excellent candidate for selectivity panels. Researchers can use this compound to assess the risk of off-target activity at other nuclear receptors, a critical step in preclinical safety assessment, especially when compared to less selective, earlier chemotypes [2].

Quote Request

Request a Quote for 4-butoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.